molecular formula C12H16O4S B13868007 Methyl 2-(4-ethylsulfonylphenyl)propanoate

Methyl 2-(4-ethylsulfonylphenyl)propanoate

Cat. No.: B13868007
M. Wt: 256.32 g/mol
InChI Key: GVSNYMFOPKQPRJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-ethylsulfonylphenyl)propanoate is an organic compound with the molecular formula C12H16O4S It is characterized by the presence of an ester functional group and a sulfone group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-ethylsulfonylphenyl)propanoate typically involves the esterification of 2-(4-ethylsulfonylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar esterification process, but with optimized reaction conditions to maximize yield and minimize production costs. This may involve the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylsulfonylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Methyl 2-(4-ethylsulfonylphenyl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and sulfones.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-ethylsulfonylphenyl)propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific molecular targets. The sulfone group can enhance the compound’s ability to interact with biological molecules, while the ester group can be hydrolyzed to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methylphenyl)sulfonylpropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(4-methylsulfonylphenyl)propanoate: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

Uniqueness

Methyl 2-(4-ethylsulfonylphenyl)propanoate is unique due to the presence of both an ester and a sulfone group, which can impart distinct chemical and biological properties. The ethylsulfonyl group can enhance the compound’s solubility and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

methyl 2-(4-ethylsulfonylphenyl)propanoate

InChI

InChI=1S/C12H16O4S/c1-4-17(14,15)11-7-5-10(6-8-11)9(2)12(13)16-3/h5-9H,4H2,1-3H3

InChI Key

GVSNYMFOPKQPRJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(C)C(=O)OC

Origin of Product

United States

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